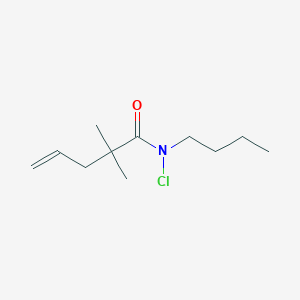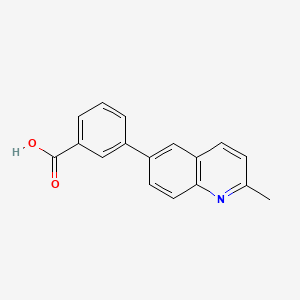![molecular formula C16H14Cl2N2O2S B15168846 4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide CAS No. 648916-55-6](/img/structure/B15168846.png)
4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide involves several steps. One common method includes the reaction of 2,4-dichloroaniline with benzene sulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with but-2-en-1-ylideneamine under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, forming different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide include other sulfonamide derivatives and compounds with similar structural features. These compounds may share some biological activities but differ in their potency, selectivity, and specific applications. Examples of similar compounds include sulfadiazine, sulfamerazine, and sulfamethoxazole .
This compound’s uniqueness lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
648916-55-6 |
|---|---|
Formule moléculaire |
C16H14Cl2N2O2S |
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
4-(but-2-enylideneamino)-N-(2,4-dichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H14Cl2N2O2S/c1-2-3-10-19-13-5-7-14(8-6-13)23(21,22)20-16-9-4-12(17)11-15(16)18/h2-11,20H,1H3 |
Clé InChI |
IXHLTTYPJMSQRM-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate](/img/structure/B15168788.png)
![4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15168793.png)

![[1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro-](/img/structure/B15168798.png)




![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)-](/img/structure/B15168812.png)
![1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene)](/img/structure/B15168824.png)


